molecular formula C10H7NO2S B12921082 4-Sulfanylisoquinoline-3-carboxylic acid CAS No. 61830-03-3

4-Sulfanylisoquinoline-3-carboxylic acid

Cat. No.: B12921082
CAS No.: 61830-03-3
M. Wt: 205.23 g/mol
InChI Key: AUTROPAUWXZWCJ-UHFFFAOYSA-N
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Description

4-Mercaptoisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids. This compound features a mercapto group (-SH) at the 4th position and a carboxylic acid group (-COOH) at the 3rd position of the isoquinoline ring. Its unique structure makes it a valuable molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-mercaptoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of benzylamine derivatives with appropriate sulfur-containing reagents. For instance, the reaction of benzylamine with carbon disulfide (CS₂) under basic conditions followed by cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Mercaptoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-mercaptoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 4-Mercaptoisoquinoline-3-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

CAS No.

61830-03-3

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

4-sulfanylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-9(14)7-4-2-1-3-6(7)5-11-8/h1-5,14H,(H,12,13)

InChI Key

AUTROPAUWXZWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2S)C(=O)O

Origin of Product

United States

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